molecular formula C10H8ClNO2 B12869734 1-(7-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone

1-(7-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone

Cat. No.: B12869734
M. Wt: 209.63 g/mol
InChI Key: LZRSMUMVPLBUDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(7-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone is a chemical compound belonging to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-(7-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole. This intermediate is then further reacted to produce the desired benzoxazole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(7-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, leading to a variety of derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(7-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(7-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone involves its interaction with specific molecular targets in biological systems. For instance, benzoxazole derivatives are known to inhibit enzymes or receptors involved in bacterial and fungal growth, leading to their antimicrobial effects. In cancer research, these compounds may interfere with cell signaling pathways, inducing apoptosis in cancer cells .

Comparison with Similar Compounds

1-(7-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone can be compared with other benzoxazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H8ClNO2

Molecular Weight

209.63 g/mol

IUPAC Name

1-[7-(chloromethyl)-1,3-benzoxazol-2-yl]ethanone

InChI

InChI=1S/C10H8ClNO2/c1-6(13)10-12-8-4-2-3-7(5-11)9(8)14-10/h2-4H,5H2,1H3

InChI Key

LZRSMUMVPLBUDN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC2=CC=CC(=C2O1)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.